4-Amino-1,3-Benzodioxol-5-ol: A Comprehensive Guide to Physicochemical Properties and Synthetic Utility
4-Amino-1,3-Benzodioxol-5-ol: A Comprehensive Guide to Physicochemical Properties and Synthetic Utility
Executive Summary
4-Amino-1,3-benzodioxol-5-ol (CAS: 14268-66-7), also known as 4-aminobenzo[d][1,3]dioxol-5-ol, is a highly functionalized aromatic compound featuring a methylenedioxy ring, a phenolic hydroxyl group, and an aromatic amine[1]. This unique trifunctional architecture makes it a highly valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents and complex polymeric materials. This whitepaper provides a rigorous analysis of its physicochemical properties, chemical reactivity, and standardized experimental protocols for its characterization and application in drug discovery.
Molecular Architecture & Physicochemical Profiling
The molecular structure of 4-amino-1,3-benzodioxol-5-ol (C₇H₇NO₃) presents a densely functionalized benzene ring. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups significantly enriches the electron density of the aromatic system, while the rigid 1,3-dioxolane ring restricts conformational flexibility. This specific arrangement dictates its solubility, partition coefficient, and reactivity profile.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties critical for formulation and synthetic planning[1].
| Property | Value | Method / Condition |
| Molecular Formula | C₇H₇NO₃ | - |
| Molecular Weight | 153.14 g/mol | Calculated |
| LogP (Partition Coefficient) | 0.78 | Shake-flask method (Octanol/Water) |
| Melting Point | 39 - 41 °C | Capillary method |
| Boiling Point | 267.9 °C | At 760 mmHg |
| Flash Point | 142.8 °C | Closed cup |
| Density | ~1.3 g/cm³ | Pycnometry |
| Solubility | Slightly soluble in water | Soluble in polar organic solvents (DMSO, MeOH) |
Causality Insight: The relatively low LogP of 0.78 indicates moderate hydrophobicity. The presence of hydrogen-bond donors (-NH₂, -OH) and acceptors (dioxolane oxygens) facilitates interactions with polar solvents, though the planar aromatic core limits bulk aqueous solubility. This balance is optimal for cellular membrane permeability in early-stage drug design.
Chemical Reactivity & Mechanistic Pathways
The reactivity of 4-amino-1,3-benzodioxol-5-ol is governed by the orthogonal reactivity of its functional groups.
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The Amino Group: Acts as a primary nucleophile, susceptible to acylation, alkylation, and diazotization.
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The Phenolic Hydroxyl: Can undergo etherification or esterification, often requiring selective protection strategies if the amine is the primary target.
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The Aromatic Ring: Highly activated toward electrophilic aromatic substitution (EAS) due to the synergistic electron-donating effects of the substituents.
Fig 1. Orthogonal reactivity pathways of 4-amino-1,3-benzodioxol-5-ol.
Experimental Workflows: Characterization & Protection Strategies
To utilize this compound effectively, researchers must employ robust protection-deprotection strategies. The following protocol details a self-validating system for the selective N-acetylation of the compound, ensuring the phenolic -OH remains unreacted.
Protocol: Selective N-Acylation
Objective: To synthesize N-(5-hydroxy-1,3-benzodioxol-4-yl)acetamide with >95% chemoselectivity.
Rationale: Acetic anhydride in the presence of water selectively acetylates the more nucleophilic aliphatic/aromatic amines over phenols due to the rapid hydrolysis of any formed phenolic esters under mildly basic aqueous conditions.
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol (1.53 g) of 4-amino-1,3-benzodioxol-5-ol in 15 mL of a 1:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃).
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Reagent Addition: Cool the biphasic mixture to 0 °C using an ice bath. Dropwise, add 1.05 equivalents (1.07 g) of acetic anhydride over 10 minutes.
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Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Eluent: 70:30 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (ninhydrin positive) indicates completion.
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Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Validation: Analyze the crude product via ¹H-NMR. The presence of a singlet at ~2.1 ppm (3H, acetyl methyl) and the preservation of the phenolic -OH peak (exchangeable with D₂O) confirms chemoselectivity.
Fig 2. Step-by-step experimental workflow for selective N-acylation.
Applications in Drug Discovery & Material Science
The structural motifs present in 4-amino-1,3-benzodioxol-5-ol are highly privileged in medicinal chemistry.
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Antimicrobial Agents: The compound serves as a precursor for synthesizing novel antibacterial and antifungal libraries. The methylenedioxy group is known to enhance metabolic stability while the amine allows for the attachment of various pharmacophores[1].
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Polymer Synthesis: In materials science, the bifunctional nature of the amine and phenol allows for the creation of specialized polyamides and polyethers with unique thermal and optical properties[1].
